molecular formula C25H25N3O2S2 B2458882 N-methyl-1-{6-[(2-oxo-2-{[3-(trifluoromethyl)benzyl]amino}ethyl)thio]pyridazin-3-yl}-1H-imidazole-4-carboxamide CAS No. 1189447-88-8

N-methyl-1-{6-[(2-oxo-2-{[3-(trifluoromethyl)benzyl]amino}ethyl)thio]pyridazin-3-yl}-1H-imidazole-4-carboxamide

Cat. No.: B2458882
CAS No.: 1189447-88-8
M. Wt: 463.61
InChI Key: GCEZGYRADCILON-UHFFFAOYSA-N
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Description

N-methyl-1-{6-[(2-oxo-2-{[3-(trifluoromethyl)benzyl]amino}ethyl)thio]pyridazin-3-yl}-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C25H25N3O2S2 and its molecular weight is 463.61. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Chemical Properties

Synthesis and Antimicrobial Activity : Studies have explored the synthesis of new thienopyrimidine derivatives, where compounds similar to the mentioned chemical structure showed pronounced antimicrobial activity. This involves reactions of heteroaromatic aminonitriles with various reagents, highlighting the compound's potential role in developing new antimicrobial agents (Bhuiyan et al., 2006).

Functionalization Reactions : Experimental and theoretical studies on the functionalization reactions of pyrazole and imidazole derivatives provide insights into the chemical behavior of such compounds. These studies are crucial for understanding how different functional groups affect the compound's reactivity and stability, which is valuable for designing targeted pharmaceuticals (Yıldırım et al., 2005).

Biological Activities and Applications

Anticancer and Antiulcer Agents : The synthesis of imidazo[1,2-a]pyridines with potential antiulcer properties reflects the broader class of compounds' potential in medicinal chemistry. These findings suggest that similar compounds, including the one of interest, may have applications in developing new therapeutic agents with antisecretory or cytoprotective properties against ulcers (Starrett et al., 1989).

Antiviral Research : Analogous compounds have been designed and synthesized for testing as antiviral agents, specifically against human rhinovirus. This suggests the potential of the compound to contribute to the development of new antiviral drugs, highlighting the importance of the imidazo[1,2-a]pyridine scaffold in medicinal chemistry (Hamdouchi et al., 1999).

Structural Modifications for Drug Development

Reducing Metabolism by Aldehyde Oxidase (AO) : Research on imidazo[1,2-a]pyrimidine derivatives, aiming to reduce metabolism mediated by AO, reflects the ongoing efforts to enhance the pharmacokinetic profiles of such compounds. By modifying the heterocycle or blocking reactive sites, these strategies aim to improve drug stability and efficacy, potentially applicable to the compound under discussion (Linton et al., 2011).

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2S2/c1-4-17-13-9-10-16(3)22(17)27-21(29)15-31-25-26-19-14-20(18-11-7-6-8-12-18)32-23(19)24(30)28(25)5-2/h6-14H,4-5,15H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCEZGYRADCILON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CSC2=NC3=C(C(=O)N2CC)SC(=C3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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